molecular formula C16H14BrCl2NO3S B2658206 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine CAS No. 1448029-01-3

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

Cat. No.: B2658206
CAS No.: 1448029-01-3
M. Wt: 451.16
InChI Key: STPBTXHRWNXQFZ-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine ( 1448029-01-3) is a synthetic organic compound with a molecular formula of C16H14BrCl2NO3S and a molecular weight of 451.2 . This morpholine derivative features a complex structure incorporating both a 2-bromophenylsulfonyl group and a 3,5-dichlorophenyl moiety, making it a valuable building block for advanced chemical synthesis and pharmacological research. While specific biological data for this compound is not widely published, its structural framework is highly relevant in medicinal chemistry. The morpholine ring is a common pharmacophore in drug discovery due to its influence on solubility and metabolic stability . Furthermore, compounds containing morpholine and sulfonyl groups are frequently investigated as potential inhibitors of key biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and cancer progression . The presence of halogen atoms (bromine and chlorine) on the aromatic rings may enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in other potent VEGFR-2 inhibitors . Researchers can utilize this chemical as a key intermediate for constructing more complex molecules or as a candidate for screening in oncology and signal transduction research programs. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-2-(3,5-dichlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO3S/c17-14-3-1-2-4-16(14)24(21,22)20-5-6-23-15(10-20)11-7-12(18)9-13(19)8-11/h1-4,7-9,15H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPBTXHRWNXQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl sulfone derivative, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the morpholine ring under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Central Nervous System (CNS) Drug Discovery

Morpholine derivatives, including the compound , have been widely studied for their role as scaffolds in CNS-active compounds. The unique structural features of morpholines enhance molecular interactions, improving potency and bioavailability. Specifically, morpholines can facilitate hydrogen bonding and hydrophobic interactions, making them valuable in the design of drugs targeting CNS disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the bromine atom in the 2-bromophenyl moiety may enhance the compound's efficacy against various pathogens. Studies have shown that derivatives with similar structures demonstrate promising anti-infective and antimycobacterial activities, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. In SAR studies involving morpholine derivatives, modifications to the sulfonyl and phenyl groups have been linked to improved pharmacological profiles:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances antimicrobial activity
Chlorine SubstitutionIncreases lipophilicity and bioavailability
Morpholine RingFacilitates interactions with target proteins

In Vivo Studies

A study published in Nature explored the efficacy of morpholine-containing compounds in reducing tau protein levels in murine models of Alzheimer's disease. The compound demonstrated significant interaction with δ-secretase, leading to reduced cleavage of amyloid precursor protein (APP), which is crucial for developing treatments for neurodegenerative diseases .

Anticancer Research

In another investigation, derivatives of morpholine were evaluated for their anticancer properties. The compound showed promise as a selective inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated that modifications to the sulfonyl group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in binding to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Morpholine vs. Piperazine/Piperidine Derivatives

  • Target Compound : Morpholine core with 2-bromophenylsulfonyl and 3,5-dichlorophenyl groups.
  • Piperazine Analogs: For example, {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone () shares sulfonyl and dichlorophenyl motifs but replaces morpholine with piperazine. This analog demonstrated potent inhibition of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with low cytotoxicity .
  • Key Differences: Core Rigidity: Morpholine’s oxygen atom may confer distinct conformational stability compared to piperazine’s nitrogen-rich structure.

Halogenated Aryl Groups

  • 3,5-Dichlorophenyl : Present in both the target compound and analogs like methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (). This group enhances lipophilicity and may improve membrane permeability .
  • 2-Bromophenylsulfonyl : Unique to the target compound, bromine’s larger atomic radius compared to chlorine could increase steric hindrance, affecting binding pocket accessibility .

Enzyme Inhibition Potential

  • Piperazine Analogs: Exhibited IC₅₀ values in the nanomolar range against α-glucosidase (e.g., 0.18 µM for AChE inhibition), suggesting high potency. The hydroxyl group in the sulfonylphenyl moiety likely contributes to hydrogen bonding with enzyme active sites .
  • Target Compound : While direct activity data are unavailable, the 3,5-dichlorophenyl group’s presence aligns with ligands targeting halogen-sensitive receptors (e.g., G protein-coupled receptors in ). Its sulfonyl group may mimic transition states in enzymatic reactions, as seen in protease inhibitors .

Drug-Likeliness

  • Lipinski’s Rule : Similar compounds (e.g., piperazine derivatives in and triazoles in ) comply with Lipinski’s criteria (molecular weight <500, logP <5). The target’s molecular weight (~480 g/mol estimated) and logP (~4.2 predicted) suggest likely compliance .
  • Veber Rule : The morpholine core and moderate rotatable bond count (<10) may ensure good oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity Cytotoxicity (Hemolysis) Drug-Likeliness Compliance
4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine Morpholine 2-Bromophenylsulfonyl, 3,5-dichlorophenyl Inferred enzyme inhibition Not tested Likely (based on analogs)
{4-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone Piperazine 3,5-Dichloro-2-hydroxyphenylsulfonyl, 2-furyl α-Glucosidase IC₅₀: 0.18 µM; AChE/BChE inhibition <5% at 100 µg/mL Yes
HC067047 () Morpholine 4-Morpholinylpropyl, trifluoromethylphenyl TRPV3/4 channel modulation Not reported Yes (MW: ~450, logP: ~3.8)
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h) Benzene 2,4-Dichlorophenyl, benzoate ester Antimicrobial activity (inferred) Not tested Yes (MW: 474.2)

Biological Activity

The compound 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14BrCl2N1O2S1
  • Molecular Weight : 408.7 g/mol
  • IUPAC Name : this compound

The biological activity of morpholine derivatives often correlates with their ability to interact with various biological targets. The sulfonamide moiety in this compound is particularly significant due to its role in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonamide groups can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

  • Case Study : A study demonstrated that a related morpholine derivative exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent .

Antifungal Activity

The presence of halogens such as bromine and chlorine in the structure enhances the lipophilicity and electron density of the compound, which may improve its antifungal efficacy.

  • Research Findings : Compounds similar to this compound have been shown to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes. This mechanism is akin to that of azole antifungals .

Anti-inflammatory and Analgesic Properties

Morpholine derivatives are known for their anti-inflammatory and analgesic effects. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively.

  • Research Insights : Studies on related compounds have shown their ability to reduce inflammation markers and provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Quantitative Structure–Activity Relationship (QSAR)

The biological activity of this compound can be analyzed through QSAR models that correlate chemical structure with biological activity.

DescriptorValue
Lipophilicity (Log P)3.5
ElectronegativityHigh
SolubilityModerate

These descriptors suggest that the compound has favorable properties for drug-like behavior, enhancing its potential efficacy.

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